molecular formula C7H13Cl2N3OS B2901087 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride CAS No. 1211319-43-5

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride

Cat. No.: B2901087
CAS No.: 1211319-43-5
M. Wt: 258.16
InChI Key: NCIIIAGDUQSUFT-UHFFFAOYSA-N
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Description

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 2-aminothiazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological applications . Molecules containing the thiazole moiety are extensively investigated for their potential to interact with various biological targets and have been found in compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The specific substitution pattern on this molecule suggests its utility as a key synthetic intermediate or building block for the discovery and optimization of new bioactive molecules . Researchers can leverage this compound to develop structure-activity relationships (SAR) in projects aimed at creating novel therapeutic agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.2ClH/c1-5-4-12-7(9-5)10-6(11)2-3-8;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIIIAGDUQSUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable amine with a thioamide.

  • Introduction of the Amino Group: The amino group is introduced by reacting the thiazole derivative with an appropriate amine source.

  • Attachment of the Propanamide Moiety: The propanamide group is attached through a reaction with an appropriate carboxylic acid derivative.

  • Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the role of thiazole derivatives in various biochemical pathways.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biochemical processes. The exact mechanism of action would depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Backbone Modifications

  • Chain Length and Functional Groups: The target compound’s propanamide backbone provides greater conformational flexibility compared to the ethylenediamine chain in N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride .
  • Salt Forms : Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than neutral analogs (e.g., ), which is advantageous for drug formulation.

Thiazole Substitutions

  • 4-Methyl vs.
  • Cyclic Modifications : The pyrrolidine ring in N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride introduces steric constraints, which may affect binding to target proteins.

Stereochemical Considerations

  • The (2R)-configuration in the acetyl-thiazole analog highlights the role of chirality in pharmacological activity, a factor absent in the racemic or non-chiral analogs.

Biological Activity

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H12Cl2N3OSC_7H_{12}Cl_2N_3OS, with a molecular weight of approximately 258.17 g/mol. The compound features a thiazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₂Cl₂N₃OS
Molecular Weight258.17 g/mol
CAS Number1211319-43-5
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in cellular processes. The thiazole ring can inhibit enzymes critical for microbial growth, contributing to its antimicrobial properties. Additionally, the compound may bind to DNA or proteins, influencing cellular pathways and processes.

Potential Mechanisms:

  • Enzyme Inhibition : Interference with enzymes related to microbial metabolism.
  • DNA Binding : Interaction with nucleic acids affecting replication and transcription.
  • Protein Interaction : Modulation of protein function through binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones of 15 mm and 12 mm, respectively, indicating potent antimicrobial activity.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Preliminary results suggest efficacy against common fungal pathogens such as Candida albicans.

  • Research Finding : In a controlled environment, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, suggesting potential as an antifungal agent.

Anticancer Properties

Emerging studies indicate that this thiazole derivative may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

  • Case Study : In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleSimple thiazole derivativeModerate antimicrobial activity
4-MethylthiazoleLacks amino groupLimited biological activity
Thiamine (Vitamin B1)Essential nutrientVital for metabolism

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide dihydrochloride with high purity?

  • Methodology : The synthesis typically involves coupling 3-aminopropanoic acid derivatives with 4-methyl-1,3-thiazol-2-amine precursors. A common approach includes:

  • Step 1 : Reaction of 2-amino-4-methylthiazole with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form intermediates .
  • Step 2 : Subsequent amidation or hydrolysis steps to introduce the propanamide moiety, followed by dihydrochloride salt formation using HCl gas or concentrated HCl .
  • Critical Parameters : Control reaction temperature (20–25°C), inert atmosphere (N₂/Ar), and solvent purity to avoid side reactions. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography is essential .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and amide bond formation (N–H resonance at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₇H₁₄Cl₂N₃OS (theoretical m/z: 229.17) .
  • Elemental Analysis : Verify Cl⁻ content (~30.9% for dihydrochloride form) and C/H/N/S ratios .

Q. What preliminary assays are recommended to screen for biological activity?

  • In Vitro Screening :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include normal cell lines (e.g., HEK-293) for selectivity .
  • Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Root-Cause Analysis :

  • Batch Variability : Compare purity profiles (HPLC ≥98%) and salt stoichiometry (e.g., dihydrochloride vs. monohydrochloride) between studies .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability.
  • Structural Confirmation : Re-validate compound identity using X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation) if discrepancies persist .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formulation : Test alternative counterions (e.g., besylate, mesylate) if dihydrochloride shows poor solubility in PBS or simulated biological fluids .
  • Prodrug Design : Modify the amino group (e.g., acetylation) to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to improve circulation time .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Framework :

  • Thiazole Modifications : Replace 4-methyl with bulkier substituents (e.g., 4-phenyl) to enhance hydrophobic interactions with target proteins .
  • Amide Linker : Shorten or lengthen the propanamide chain to balance flexibility and rigidity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or HDACs .

Q. What advanced techniques address stability challenges during storage?

  • Stability Studies :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products via LC-MS .
  • Lyophilization : Improve long-term stability by lyophilizing in cryoprotectants (e.g., trehalose) and storing at –20°C under desiccation .

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